REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[O:13]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[O:16][CH:15]=[C:14]1[C:23]([OH:25])=[O:24].[C:26](=[O:28])=[O:27]>CCCCCC.C1COCC1>[O:13]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[O:16][C:15]([C:26]([OH:28])=[O:27])=[C:14]1[C:23]([OH:25])=[O:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
O1C(=COC2=C1C=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Type
|
CUSTOM
|
Details
|
the the solution was stirred for 0.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting solution was stirred at -78° for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
the mixture left
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
ADDITION
|
Details
|
2N-hydrochloric acid (250 ml) was added cautiously
|
Type
|
ADDITION
|
Details
|
EA (500 ml) and THF (100 ml) were added to the mixture, which
|
Type
|
STIRRING
|
Details
|
was shaken
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was further extracted with EA
|
Type
|
CUSTOM
|
Details
|
the combined extracts were dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave an orange solid which
|
Type
|
CUSTOM
|
Details
|
was triturated under ER for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with ER
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=C(OC2=C1C=CC=C2)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |